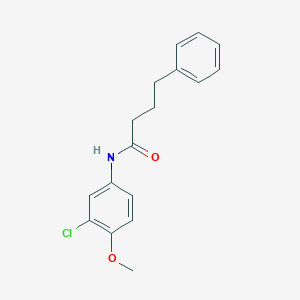![molecular formula C25H25FN2O4 B297544 2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide, also known as DMFAA, is a chemical compound that has been extensively studied due to its potential applications in scientific research.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain transcription factors and cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the expression of various inflammatory enzymes such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
实验室实验的优点和局限性
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using various assays. However, its low solubility in aqueous solutions can make it difficult to work with, and its potential toxicity and side effects must be carefully considered when designing experiments.
未来方向
There are several potential future directions for the study of 2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide. One area of interest is the development of more efficient and scalable synthesis methods, which could enable larger-scale production and facilitate further research. Another area of interest is the investigation of its potential use in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
合成方法
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide can be synthesized through a multi-step process involving the condensation of 2,6-dimethylphenol and 3-fluorobenzaldehyde, followed by the reaction of the resulting intermediate with 3-methoxy-4-hydroxybenzaldehyde and acetohydrazide. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C25H25FN2O4 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-[(E)-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H25FN2O4/c1-17-6-4-7-18(2)25(17)32-16-24(29)28-27-14-19-10-11-22(23(13-19)30-3)31-15-20-8-5-9-21(26)12-20/h4-14H,15-16H2,1-3H3,(H,28,29)/b27-14+ |
InChI 键 |
MMAVBOKJPKOVIZ-MZJWZYIUSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
![N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297484.png)
![2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297486.png)